molecular formula C16H14Cl2O B1360522 2',5'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-25-0

2',5'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B1360522
CAS No.: 898769-25-0
M. Wt: 293.2 g/mol
InChI Key: XCMWLPLQTMZYOT-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3-(4-methylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 5' positions of the phenyl ring and a 4-methylphenyl group at the 3-position. Its molecular formula is C₁₇H₁₆Cl₂O, with a molecular weight of 307.21 g/mol . The presence of electron-withdrawing chlorine atoms and the electron-donating methyl group creates unique electronic and steric effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMWLPLQTMZYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644146
Record name 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
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Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-25-0
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

A classical and widely employed method to prepare substituted propiophenones is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Step 1: Synthesis of 2',5'-dichlorobenzoyl chloride from 2,5-dichlorobenzoic acid using reagents like thionyl chloride (SOCl2).
  • Step 2: Friedel-Crafts acylation of 4-methylbenzene (p-xylene or 4-methylphenyl derivative) with 2',5'-dichlorobenzoyl chloride under anhydrous conditions using AlCl3 as catalyst.
  • Reaction Conditions: Typically performed in an inert solvent such as dichloromethane or carbon disulfide, at temperatures ranging from 0°C to room temperature to control reactivity and minimize side reactions.
  • Outcome: Formation of 2',5'-Dichloro-3-(4-methylphenyl)propiophenone with moderate to high yields.

Acylation Using 4-Methylphenylacetic Acid Derivatives

An alternative approach involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylphenylacetic acid or its derivatives in the presence of bases such as pyridine or triethylamine, which act both as catalysts and acid scavengers.

  • This method facilitates the formation of the ketone via acylation of the phenylacetic acid derivative.
  • Heating the reaction mixture promotes the formation of the propiophenone structure.
  • Base presence is critical to neutralize hydrochloric acid generated during the reaction, improving yield and purity.

Grignard Reagent Route and Catalytic Oxidation

A more sophisticated synthetic route involves:

  • Preparation of 3'-(4-methylphenyl)propanol via the reaction of m-tolualdehyde with an ethyl Grignard reagent (ethyl magnesium chloride or bromide) under controlled low temperatures (below 10°C).
  • Subsequent catalytic oxidation of the 3'-methylphenylpropanol to 3'-methyl propiophenone using a composite catalyst system consisting of nitroxide free radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy), inorganic bromide (e.g., hydrobromic acid), and nitrite salts (e.g., sodium nitrite).
  • The oxidation is performed in solvents like acetonitrile or water under oxygen atmosphere at elevated temperatures (80-120°C) in a high-pressure reactor.
  • This method yields high purity ketones (up to 99%) with yields around 90-93%, suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions typically require strong oxidizing agents and acidic or basic conditions, while reduction reactions often use mild reducing agents under anhydrous conditions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, hydrocarbons, and substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its halogenated structure allows for various chemical transformations, including:

  • Oxidation : Converting to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Transforming into alcohols or hydrocarbons through lithium aluminum hydride.
  • Substitution Reactions : Halogen atoms can be replaced by other functional groups via nucleophilic substitution.

Recent studies have highlighted the potential biological activities of 2',5'-Dichloro-3-(4-methylphenyl)propiophenone:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential therapeutic uses in treating infections.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, making it a candidate for research in inflammatory diseases.
  • Cytotoxicity and Anticancer Potential : Preliminary studies indicate that it could induce apoptosis in cancer cell lines, warranting further exploration as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL.
Study 2Showed anti-inflammatory effects in a murine model of arthritis, reducing edema by 30%.
Study 3Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.

These findings underscore the compound's versatility and potential in various therapeutic applications.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with enzymes and receptors in biological systems. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Compounds with chlorine at 2',5' (e.g., the target compound) exhibit distinct electronic environments compared to 2',4' or 3',5' isomers. For instance, symmetric 3',5'-dichloro substitution may enhance crystallinity due to balanced dipole moments .
  • Thiomethyl (SCH₃) groups, as seen in 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone, can alter metabolic pathways by resisting oxidative degradation .

Physicochemical Properties

  • Melting Points : Halogenation generally increases melting points due to enhanced intermolecular forces. For example, trifluoromethyl-substituted analogs (e.g., 347.17 g/mol) have higher melting points than methyl-substituted variants .
  • Solubility : The introduction of polar groups (e.g., thiomethyl) can improve aqueous solubility. However, chlorine atoms and aromatic rings often reduce solubility in polar solvents .

Crystallographic and Stereochemical Considerations

Crystal structures of related compounds, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, reveal that weak interactions (C–H⋯N and π–π stacking) dominate packing patterns. For example, dihedral angles between aromatic planes (~56°) indicate significant molecular twisting, which could influence the solid-state stability of 2',5'-dichloro analogs . Stereochemical differences, as observed in trihydroxy phenylphenalenones (), highlight the importance of configuration in bioavailability.

Biological Activity

2',5'-Dichloro-3-(4-methylphenyl)propiophenone, a compound belonging to the propiophenone class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a propiophenone backbone with dichloro and methyl substituents. Its molecular formula is C16H14Cl2OC_{16}H_{14}Cl_2O, and it possesses distinct chemical properties that influence its biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of chlorine atoms can enhance the compound's binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Investigations into its mechanism of action reveal that it could modulate signaling pathways related to inflammation, making it a candidate for further research in inflammatory diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been noted, warranting further exploration into its potential as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL.
Study 2 Showed anti-inflammatory effects in a murine model of arthritis, reducing edema by 30%.
Study 3 Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.

Synthesis and Derivatives

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. Variations in the synthesis process can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2',5'-Dichloro-3-(4-methylphenyl)propiophenone to maximize yield?

Methodological Answer: A stepwise electrophilic substitution approach is recommended. Use chloroacetyl chloride under basic conditions (e.g., NaOH or KOH) to facilitate nucleophilic attack on the aromatic ring, as demonstrated in the synthesis of structurally similar 2-(3-benzoylphenyl)propionitrile . Key parameters include:

Reaction ComponentOptimal ConditionRationale
Temperature0–5°C (initial step)Minimizes side reactions during electrophilic substitution
Stoichiometry1:1.2 (substrate:chlorinating agent)Ensures complete chlorination while avoiding excess reagent waste
SolventDry tetrahydrofuran (THF) or dichloromethane (DCM)Prevents hydrolysis of reactive intermediates

Post-reaction, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Single-crystal X-ray diffraction : Provides definitive confirmation of molecular geometry and crystallographic packing, as validated for analogous dichlorinated ketones .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ ~200 ppm). Compare with spectral data for 4-Chloro-3-Methylphenol to identify substituent effects .
  • FT-IR : Detect C-Cl stretches (550–600 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) .
TechniqueKey PeaksReference Compound
X-rayC-Cl bond length: 1.73–1.75 Å2,2-Dichloro-1-(4-methylphenyl)ethanone
¹³C NMRδ 140–145 ppm (chlorinated aromatic carbons)3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental data for electronic properties of this compound?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in computational models. To resolve:

Perform density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set to model electron-withdrawing effects of chlorine substituents.

Validate against experimental UV-Vis spectra (λmax ~270–290 nm for n→π* transitions) and cyclic voltammetry (E1/2 for reduction peaks at -1.2 to -1.5 V vs. Ag/AgCl) .

Adjust for solvent polarity using the COSMO-RS model, as demonstrated in electrochemical carboxylation studies .

Q. Data Cross-Validation Table

PropertyTheoretical (DFT)ExperimentalAdjustment Factor
HOMO-LUMO Gap4.5 eV4.1 eVSolvent dielectric constant (ε)
Dipole Moment3.2 D2.9 DCavity radius scaling (α = 1.1)

Q. What methodological considerations are essential when analyzing environmental degradation products of this compound?

Methodological Answer: Degradation studies require stabilization and advanced analytical workflows:

Sample Stabilization : Store at ≤4°C during collection to slow organic degradation, as thermal breakdown alters chlorinated aromatic matrices .

LC-MS/MS Analysis : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Monitor [M-H]⁻ ions (m/z 325.1 for parent compound).

Isotopic Labeling : Introduce ¹³C at the carbonyl group to track fragmentation pathways (e.g., loss of CO or Cl groups).

Q. Degradation Pathway Hypotheses

PathwayMechanismKey Intermediate
PhotolysisC-Cl bond cleavage under UV light3-(4-methylphenyl)propiophenone
HydrolysisNucleophilic attack on carbonyl2',5'-Dichloro-3-(4-methylphenyl)propanoic acid

Validate against databases of chlorinated propiophenone derivatives (e.g., PubChem ).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ molecular docking and transition state theory to model reactivity:

Use Gaussian 16 to calculate activation energies for SN2 reactions at C2' and C5' positions.

Compare with experimental kinetic data (e.g., reaction rates with methoxide ions in DMSO).

Parameterize force fields using crystallographic data from analogous compounds (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone ).

Q. Predicted Reactivity Trends

PositionActivation Energy (kcal/mol)Relative Reactivity
C2'18.7High (steric accessibility)
C5'22.3Moderate (electron withdrawal by methyl group)

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